N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide
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Overview
Description
N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide is a chemical compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with 2-hydroxybenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a thrombin inhibitor.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide exerts its effects involves interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoroaniline: A precursor in the synthesis of N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide.
Phenoxyacetamide derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H13ClFNO2 |
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Molecular Weight |
293.72 g/mol |
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]acetamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-10(19)18-14-7-2-3-8-15(14)20-9-11-12(16)5-4-6-13(11)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
RQMPMTZPEKUPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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